N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic imidazo[2,1-b][1,3]thiazole derivative with a carboxamide functional group. Its structure features a methoxy-substituted phenyl ring at position 6, a methyl group at position 3, and a 5-acetamido-2-methoxyphenyl substituent on the carboxamide moiety.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-13-21(22(29)25-18-11-16(24-14(2)28)7-10-20(18)31-4)32-23-26-19(12-27(13)23)15-5-8-17(30-3)9-6-15/h5-12H,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNKZTORCNXNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield similar thiazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential use in drug development for various diseases.
Industry: Utilizing its unique chemical properties in material science and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns, which influence physicochemical properties, target affinity, and biological activity. Below is a comparative analysis based on the evidence provided:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Carboxamides
Key Observations :
Substituent Effects on Bioactivity: The presence of trifluoromethylphenoxy groups (ND-11564, ND-12025) correlates with enhanced kinase inhibition, likely due to increased electron-withdrawing effects and hydrophobic interactions .
Methoxy vs.
Metabolic Stability :
- Pyridine-containing analogs (e.g., ND-12025) exhibit improved metabolic stability over phenyl-substituted derivatives, suggesting that the target compound’s methoxyphenyl groups may require optimization for pharmacokinetics .
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and imidazole moieties, which are known for their diverse biological activities. The process often includes the acylation of amines and the formation of heterocyclic structures through cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole-containing compounds. Thiazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The thiazole ring is crucial for cytotoxic activity. It interacts with cellular targets such as microtubules and enzymes involved in cell cycle regulation.
- Case Studies :
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 1.61 ± 1.92 |
| Compound B | HeLa | 1.98 ± 1.22 |
| Doxorubicin | A549 | Reference |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties using picrotoxin-induced convulsion models. The results indicate that certain structural features enhance its effectiveness in reducing seizure activity:
- Structure-Activity Relationship : The presence of specific substituents on the phenyl rings significantly influences anticonvulsant potency. For instance, electron-donating groups at particular positions have been shown to enhance activity .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and biological targets such as Bcl-2 proteins involved in apoptosis regulation. These studies reveal that the compound primarily interacts through hydrophobic contacts, suggesting a mechanism for its anticancer effects.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic assessments indicate that the compound exhibits favorable absorption characteristics with moderate lipophilicity, which is essential for bioavailability. Toxicity studies are ongoing, but initial findings suggest lower toxicity profiles compared to traditional chemotherapeutics.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key steps include:
- Cyclization : Formation of the imidazo[2,1-b][1,3]thiazole core via palladium-catalyzed Suzuki-Miyaura coupling between halogenated intermediates and aryl boronic acids .
- Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility, while controlled temperatures (60–80°C) prevent side reactions . Yield optimization requires monitoring via TLC/HPLC and purification by column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural validation, and how are conflicting spectral data resolved?
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), acetamido (δ 2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm). Discrepancies in peak splitting may arise from rotamers; variable-temperature NMR can resolve this .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Discrepancies in fragmentation patterns may indicate impurities, necessitating repurification .
- IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S-C (~650 cm⁻¹) bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Side Chain Engineering : Substitute the acetamido group with sulfonamides or ureas to improve solubility and pharmacokinetics .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Use validated protocols (e.g., IC50 determination under identical pH/temperature) to minimize variability .
- Off-Target Profiling : Employ proteome-wide screening (e.g., thermal shift assays) to identify non-specific interactions .
- Computational Validation : Molecular docking (AutoDock) and MD simulations (GROMACS) clarify binding modes conflicting with experimental data .
Q. How do computational methods enhance the design of derivatives with improved metabolic stability?
- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots. For example, methoxy groups may undergo demethylation; replacing them with halogens reduces metabolic liability .
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites prone to oxidation .
- In Silico Mutagenesis : Test substituent effects on binding affinity using Schrödinger’s Prime MM-GBSA .
Methodological Challenges
Q. What are the limitations of current cross-coupling strategies for introducing the 5-acetamido-2-methoxyphenyl moiety?
- Steric Hindrance : Bulky substituents reduce coupling efficiency. Use Buchwald-Hartwig conditions (XPhos/Pd2(dba)3) for hindered aryl amines .
- Competitive Side Reactions : Protect acetamido groups with Boc during coupling to prevent undesired nucleophilic attack .
Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
